molecular formula C18H13N5O3 B13777418 Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- CAS No. 68201-77-4

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-

Cat. No.: B13777418
CAS No.: 68201-77-4
M. Wt: 347.3 g/mol
InChI Key: HFFLNPOQMNVCOC-UHFFFAOYSA-N
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Description

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- (IUPAC name: 4-[(4-{3-nitrophenyl}diazenylphenyl)diazenyl]phenol) is a bis-azo compound featuring two azo (–N=N–) linkages connecting a phenol group, a phenyl ring, and a 3-nitrophenyl moiety. The meta-positioned nitro group (–NO₂) on the terminal aromatic ring enhances electron-withdrawing effects, influencing the compound’s electronic structure, solubility, and photophysical properties . This compound is primarily used as a dye intermediate or photoresponsive material due to its conjugated π-system, which enables strong absorption in the visible spectrum .

Properties

CAS No.

68201-77-4

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

4-[[4-[(3-nitrophenyl)diazenyl]phenyl]diazenyl]phenol

InChI

InChI=1S/C18H13N5O3/c24-18-10-8-15(9-11-18)20-19-13-4-6-14(7-5-13)21-22-16-2-1-3-17(12-16)23(25)26/h1-12,24H

InChI Key

HFFLNPOQMNVCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Aminoazobenzene Intermediate Route

A patented method (US4141892A) describes an improved process for preparing bis-azo phenol derivatives related to this compound. The key innovation involves:

  • Diazotizing aniline with a slight excess (up to 10%) of sodium nitrite relative to the stoichiometric amount needed for half the aniline.

  • Coupling the resulting benzenediazonium chloride with aniline to form aminoazobenzene.

  • Allowing excess benzenediazonium chloride to decompose to phenol at about 40°C.

  • Without isolating aminoazobenzene, re-diazotizing it and coupling into phenol to yield the bis-azo phenol product.

This method avoids isolating potentially hazardous intermediates and improves purity by exploiting the decomposition of excess diazonium salt to phenol, which acts as a coupler in the final step.

Scale-Up and Continuous Flow Synthesis

Industrial production scales the above reactions using large reactors with precise temperature and pH control to maintain diazonium salt stability and coupling efficiency. Continuous flow reactors and automated systems enable:

  • Consistent reaction conditions.

  • Improved yields and purity.

  • Enhanced safety by minimizing diazonium salt accumulation.

  • Efficient heat management during exothermic diazotization.

Reaction Conditions and Parameters

Parameter Typical Value/Range Notes
Temperature (Diazotization) 0–5°C Maintains diazonium salt stability
Temperature (Coupling) 0–10°C to room temperature Prevents premature decomposition of diazonium salts
pH (Coupling) 4–6 Mildly acidic to neutral conditions favor phenol coupling
Sodium Nitrite Excess Up to 10% molar excess Ensures complete diazotization of aniline and minimizes impurities
Solvent Aqueous hydrochloric acid and water Provides acidic medium for diazotization; alkaline or buffered medium for coupling
Reaction Time 1–2 hours per step Sufficient for complete diazotization and coupling

Mechanistic Insights

  • Diazotization involves the formation of a diazonium salt intermediate from aniline derivatives by reaction with nitrous acid (generated in situ from sodium nitrite and HCl).

  • Azo Coupling proceeds via electrophilic aromatic substitution, where the diazonium salt acts as an electrophile and phenol as the nucleophile, forming the azo (-N=N-) bond.

  • The presence of the electron-withdrawing nitro group on the 3-nitrophenyl ring influences the electronic properties of the diazonium salt, potentially affecting the reaction rate and regioselectivity.

Analytical and Purification Techniques

  • Purification is commonly achieved by recrystallization from methanol or ethanol to achieve >97% purity.

  • Analytical methods include reverse-phase high-performance liquid chromatography (RP-HPLC) for purity assessment and isolation of impurities, UV-Vis spectroscopy to monitor azo bond formation (absorption maxima around 400–550 nm), and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Summary Table of Preparation Methods

Preparation Step Description Key Conditions/Notes Reference
Diazotization of Aniline Reaction of aniline or substituted aniline with NaNO₂/HCl at 0–5°C to form diazonium salt Low temperature to stabilize diazonium salt
Coupling with Phenol Reaction of diazonium salt with phenol under mildly alkaline pH (4–6) Controls pH to favor coupling, maintain low temperature
Aminoazobenzene Intermediate Route Diazotization of aniline with slight excess NaNO₂, formation of aminoazobenzene, decomposition of excess diazonium salt to phenol, re-diazotization and coupling Avoids isolation of intermediates, improves purity
Industrial Scale-Up Use of large reactors, continuous flow, automated control of temperature and pH Ensures consistent quality and safety
Purification Recrystallization from alcohol solvents Achieves high purity (>97%)

Research Findings and Notes

  • The nitro substituent at the meta position on the phenyl ring affects the electronic distribution, influencing the azo coupling efficiency and the compound's photophysical properties.

  • Maintaining strict temperature and pH control is critical to prevent diazonium salt decomposition and side reactions, which can reduce yield and purity.

  • The patented method using excess sodium nitrite and decomposition of excess diazonium salt to phenol is a notable advancement, improving safety and process efficiency.

  • Analytical techniques such as RP-HPLC and UV-Vis spectroscopy are essential for monitoring reaction progress and product purity.

This comprehensive review consolidates the current knowledge on the preparation of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-, emphasizing diazotization and azo coupling methods, industrial scale-up considerations, and improved synthetic routes for enhanced yield and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-, also known as Phenol, 4-(2-(4-(2-(3-nitrophenyl)diazenyl)phenyl)diazenyl)-, is an organic compound with a variety of applications in scientific research and industrial processes . This compound is an azo dye, characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. Azo dyes are widely used because of their intense colors and versatility in dyeing various materials.

Scientific Research Applications

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- has found use in chemistry, biology, medicine, and industry. Its mechanism of action involves its ability to undergo azo-hydrazone tautomerism, enabling it to interact with molecular targets such as enzymes and receptors. The extended conjugation in the molecule allows it to absorb visible light, making it useful as a dye and indicator.

Specific applications include:

  • Reagent in Organic Synthesis: It serves as a reagent in various organic synthesis reactions.
  • Staining Techniques: It is employed in staining techniques for microscopy in biology.
  • Drug Delivery Systems: It is under investigation for potential use in drug delivery systems in medicine.
  • Production of Dyes and Pigments: It is utilized in the production of dyes, pigments, and pH indicators in industry.

Chemical Properties and Reactions

The synthesis of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. Aniline derivatives are diazotized to form diazonium salts, which are then coupled with phenol derivatives under alkaline conditions to form the azo compound. The reaction is usually conducted at low temperatures to maintain the stability of the diazonium salts.

This compound undergoes several chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
  • Oxidation: The phenolic group can be oxidized to quinones under strong oxidative conditions.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common reagents and conditions for these reactions include:

  • Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
  • Oxidation: Potassium permanganate, chromium trioxide.
  • Substitution: Halogens, nitrating agents, sulfonating agents.

The major products formed from these reactions are amino derivatives (reduction), quinones (oxidation), and halogenated, nitrated, or sulfonated derivatives (substitution).

Analytical Techniques

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- can be analyzed by reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

Environmental Considerations

Mechanism of Action

The mechanism of action of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The extended conjugation in the molecule enables it to absorb visible light, making it useful as a dye and indicator .

Comparison with Similar Compounds

Mono-Azo vs. Bis-Azo Derivatives

Phenol, 4-[(3-nitrophenyl)azo]- (mono-azo analog) lacks the second azo group, resulting in a shorter conjugation length. This reduces its molar absorptivity compared to the bis-azo compound, as evidenced by UV-Vis spectra showing λmax shifts from ~450 nm (bis-azo) to ~380 nm (mono-azo) . The bis-azo structure also improves thermal stability, with decomposition temperatures (Td) increasing by ~50°C due to extended π-conjugation and intermolecular stacking .

Phenol, 4-[[4-(phenylazo)phenyl]azo]- replaces the 3-nitrophenyl group with a simple phenyl ring. The absence of the nitro group reduces electron-withdrawing effects, leading to a hypsochromic shift (blue shift) in absorption spectra and lower chemical stability under oxidative conditions .

Nitro Substitution Patterns

Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- (para-nitro isomer) exhibits stronger electron-withdrawing effects than the 3-nitro derivative, further red-shifting its absorption maximum (λmax ~470 nm) and enhancing photostability. However, the para-nitro group reduces solubility in polar solvents due to increased molecular symmetry .

Phenol, 4-[(3,5-dinitrophenyl)azo]- (di-nitro analog) introduces a second nitro group, amplifying electron-withdrawing effects and acidity (pKa ~6.5 vs. ~8.2 for the mono-nitro compound). This compound demonstrates superior reactivity in nucleophilic substitution reactions but lower solubility in organic solvents .

Spectroscopic Properties

Compound λmax (nm) ε (L·mol⁻¹·cm⁻¹) Key Functional Groups Reference
Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- ~450 1.2×10⁴ Bis-azo, 3-NO₂, –OH
Phenol, 4-[(4-nitrophenyl)azo]- ~470 1.5×10⁴ Mono-azo, 4-NO₂, –OH
2-Methyl-4-[[4-(phenylazo)phenyl]azo]phenol ~420 0.9×10⁴ Bis-azo, –CH₃

The bis-azo compound’s nitro and hydroxyl groups facilitate hydrogen bonding, as confirmed by broad IR bands at ~3400 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (N=O asymmetric stretch) .

Stability and Reactivity

  • Thermal Stability: Bis-azo derivatives exhibit higher Td values (>250°C) than mono-azo analogs (~200°C) due to rigid conjugation .
  • Photoresponsiveness : The 3-nitro group enhances cis-trans isomerization rates under UV light, making the compound suitable for optical switches .
  • Chemical Reactivity: The nitro group directs electrophilic substitution to the para-position of the phenol ring, enabling functionalization for drug intermediates .

Research Findings and Challenges

  • Synthesis: Prepared via diazo coupling of 3-nitroaniline and phenol derivatives, yielding ~70–80% purity. Contamination with mono-azo byproducts remains a challenge .
  • Environmental Impact : Nitro groups contribute to toxicity, necessitating greener synthesis routes compared to halogenated analogs .

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-?

Methodological Answer: The synthesis typically involves sequential diazonium coupling reactions. Key parameters include:

  • Temperature control : Maintain 0–5°C during diazonium salt formation to prevent premature decomposition .
  • pH adjustment : Use buffered acidic conditions (pH 4–6) for coupling phenolic groups, as evidenced by studies on analogous azo dyes .
  • Stoichiometry : Ensure a 1:1 molar ratio of diazonium salt to phenolic coupling partner to minimize side products .
    Post-synthesis, recrystallization from methanol or ethanol improves purity (>97% achievable via GC analysis) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • UV-Vis spectroscopy : Identifies λmax shifts due to solvatochromism (e.g., 400–550 nm in CHCl3, EtOH, or DMF) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent effects on aromatic protons and confirms azo (-N=N-) linkage positions .
  • FT-IR spectroscopy : Detects phenolic O-H stretches (3200–3500 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    Cross-validation with elemental analysis ensures molecular formula accuracy .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) explain the solvatochromic behavior of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations correlate solvent polarity with electronic transitions:

  • Charge-transfer transitions : Polar solvents (e.g., DMF) stabilize excited states, red-shifting λmax. Use CAM-B3LYP/6-311+G(d,p) to model π→π* transitions .
  • Solvent dielectric effects : Compare experimental UV-Vis data (e.g., pH-dependent spectra in DMF) with computed solvent-solute interactions .
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict absorption maxima deviations (±10 nm) .

Q. How can conflicting kinetic data for diazonium-phenolic coupling reactions be resolved?

Methodological Answer: Contradictions in reported rate constants often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) accelerate coupling; use Hammett plots to quantify σ values .
  • Competing pathways : Monitor intermediates via stopped-flow spectroscopy to distinguish between associative and dissociative mechanisms .
  • Temperature dependence : Apply Arrhenius analysis to isolate activation energies (Ea) for each step .
    Standardize reaction conditions (solvent, ionic strength) to reduce variability .

Q. What methodologies assess the chronic toxicity of this compound in aquatic ecosystems?

Methodological Answer:

  • Embryo-larval assays : Expose Fathead minnows (Pimephales promelas) to graded concentrations (0.1–10 mg/L) over 28 days. Measure mortality, teratogenicity, and growth inhibition .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., nitroanilines) in water samples .
  • Comparative toxicity : Benchmark against municipal wastewater effluents to evaluate ecological risk thresholds .

Key Recommendations for Researchers

  • Synthesis : Prioritize low-temperature diazonium reactions with strict pH control .
  • Characterization : Combine UV-Vis, NMR, and DFT for robust structural validation .
  • Ecotoxicology : Use chronic exposure models to assess long-term environmental impacts .

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